Glu-Met

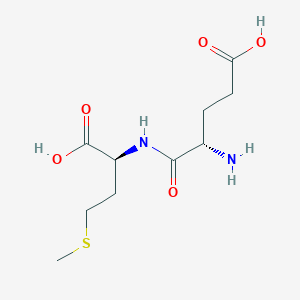

描述

“Glu-Met” is a dipeptide composed of L-glutamic acid and L-methionine joined by a peptide linkage . It has a molecular formula of C10H18N2O5S . Glutamic acid is an amino acid that is incorporated into proteins and is the most widespread neurotransmitter in brain function . Methionine is an essential amino acid in humans .

Synthesis Analysis

The synthesis of “Glu-Met” involves enzymatic reactions. For instance, γ-Glutamylcysteine synthetase and γ-glutamyl transferase are potential enzymes responsible for the production of γ-glutamylpeptides . The optimization of the synthesis of “Glu-Met” involves factors such as reaction pH, temperature, and concentrations of Glutamine (Gln) and Methionine (Met) .

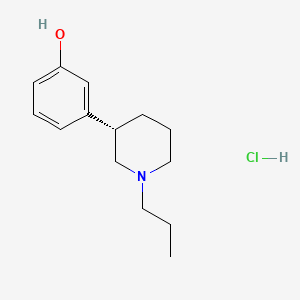

Molecular Structure Analysis

“Glu-Met” has an average mass of 278.325 Da and a monoisotopic mass of 278.093628 Da . It contains a total of 35 bonds, including 17 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 sulfide .

Physical And Chemical Properties Analysis

“Glu-Met” has a molecular weight of approximately 278.32 . It contains two defined stereocentres . More specific physical and chemical properties of “Glu-Met” were not found in the search results.

科学研究应用

Methionine Restriction and Aging

Methionine (Met) restriction in rats was found to increase blood glutathione levels and longevity. Met restriction led to a significant increase in mean and maximum life span and a decrease in body weight. This study suggests adaptations in sulfur amino acid metabolism due to chronic Met restriction, enhancing blood glutathione levels and conserving tissue glutathione during aging (Richie et al., 1994).

Metformin and Incretin Receptor Axis

Metformin, commonly used for type 2 diabetes treatment, was found to regulate the incretin receptor axis in mice. This study highlights that metformin modulates multiple components of the incretin axis and enhances the expression of the Glp1r and related insulinotropic islet receptors through a mechanism requiring peroxisome proliferator-activated receptor-α (PPAR-α) (Maida et al., 2011).

Metformin and GLP-1

Combination treatment of metformin and glucagon-like peptide-1 (GLP-1) in type 2 diabetes mellitus patients was found to significantly lower plasma glucose concentrations compared to GLP-1 alone. Metformin was shown to inhibit dipeptidyl peptidase-4 activity, increasing active GLP-1 concentrations (Cuthbertson et al., 2011).

Metformin and Gut Microbiome

Metformin was found to modulate the gut microbiome in mice with high-fat diet-induced glycolipid metabolism disorder. The study suggested that metformin-induced restoration of intestinal homeostasis correlates with the amelioration of host glucolipid metabolism (Wu et al., 2022).

Met and Glu in Melanocyte Differentiation and Tumorigenicity

Variations in concentrations of L-cystine (Cys), L-methionine (Met), and L-glutamine (Glu) were studied in relation to the establishment of melanocyte cell lines. Met and Glu were implicated in melanogenesis, suggesting a role in differentiation and tumorigenicity of human malignant melanocytes (Aubert et al., 1984).

γ-Glu-Phe/-Met/-Val and Hormone Secretion

γ-Glu-Phe/-Met/-Val was found to stimulate gastrointestinal hormone secretion (CCK and GLP-1) by activating the calcium-sensing receptor (CaSR). This study suggested a role in metabolic regulation and potential implications in diet-induced modulation of hormone secretion (Yang et al., 2019).

安全和危害

未来方向

While specific future directions for “Glu-Met” were not found in the search results, research on glutamate, a component of “Glu-Met”, has seen advances in understanding its signaling in roots . Additionally, research on glutamate transporters and mitochondria has identified several unresolved issues and future research directions .

属性

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-9(15)6(11)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGAGTVDWKQYCX-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312564 | |

| Record name | L-α-Glutamyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glu-Met | |

CAS RN |

4423-22-7 | |

| Record name | L-α-Glutamyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Glutamyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

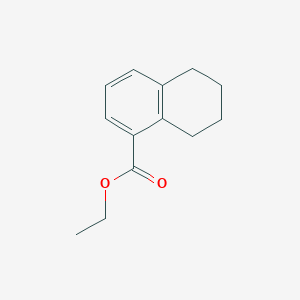

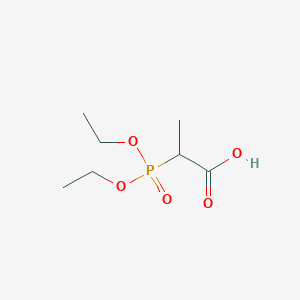

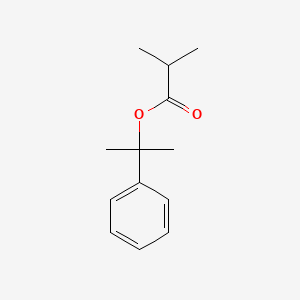

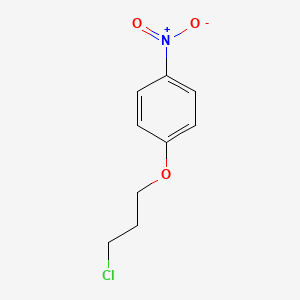

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide](/img/structure/B1624398.png)